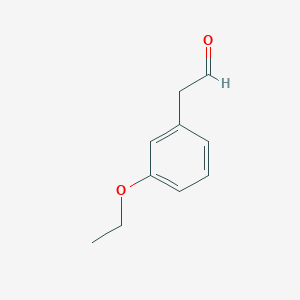
6-Aminononanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminononanoic acid hydrochloride is a chemical compound with various applications in scientific research, particularly in the fields of pharmaceuticals, polymers, and biochemistry. It is a derivative of nonanoic acid, which is a nine-carbon fatty acid. The compound is known for its versatility and potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Aminononanoic acid hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . This reaction typically requires a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often include heating and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 6-aminononanoic acid hydrochloride may involve more advanced techniques such as catalytic hydrogenation or the use of specific reagents to achieve higher yields and purity . These methods are optimized for large-scale production and often involve stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminononanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
6-Aminononanoic acid hydrochloride has a wide range of applications in scientific research:
Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its potential biological activity.
Polymers: The compound is utilized in the synthesis of polymers and copolymers, which have applications in materials science.
Biochemistry: It serves as a building block in the synthesis of complex biochemical molecules and is used in various biochemical assays.
Environmental Research: The compound is studied for its potential environmental impact and its role in the degradation of pollutants.
Mécanisme D'action
The mechanism of action of 6-aminononanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the regulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminocaproic acid:
Nonanoic acid: A nine-carbon fatty acid that serves as a precursor to 6-aminononanoic acid hydrochloride.
Uniqueness
6-Aminononanoic acid hydrochloride is unique due to its specific structure and the presence of both an amino group and a hydrochloride salt. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C9H20ClNO2 |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
6-aminononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |
Clé InChI |
HJKNTSJNHYGZPU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)










![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)


